molecular formula C11H11BrN2O2 B1444149 3-bromo-1-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid CAS No. 1384428-61-8

3-bromo-1-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid

Cat. No. B1444149
CAS RN: 1384428-61-8
M. Wt: 283.12 g/mol
InChI Key: LIYBPGOEFAXPBD-UHFFFAOYSA-N
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Description

“3-bromo-1-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid” is a chemical compound with the CAS Number: 1247686-99-2 . It has a molecular weight of 281.11 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H9BrN2O2/c1-7-2-4-8(5-3-7)14-9(11(15)16)6-10(12)13-14/h2-6H,1H3,(H,15,16) .

Scientific Research Applications

Synthesis and Intermediates

3-Bromo-1-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid is primarily utilized as an intermediate in the synthesis of various chemical compounds. Its synthesis involves multiple steps, including nucleophilic substitution, cyclization, bromination, dehydrogenation, and hydrolysis, leading to high yields and purity of the product. This process demonstrates its importance in the preparation of complex chemical entities used in various research applications (Niu Wen-bo, 2011).

Crystal Structures and Chemical Properties

The compound is also significant in the study of crystal structures and chemical properties of pyrazole derivatives. For instance, research on related pyrazole compounds has involved X-ray single crystal structure determination, providing insights into the molecular configurations and interactions within these compounds (Wan-Sin Loh et al., 2013).

Applications in Organic Synthesis

Moreover, this compound and its derivatives play a crucial role in the field of organic synthesis. They are used in the preparation of various heterocyclic compounds, demonstrating versatility in synthetic chemistry. The compound's ability to undergo reactions like bromination and cyclization makes it a valuable precursor in the synthesis of diverse organic molecules (K. Khan et al., 2005).

Potential in Nonlinear Optics

Another intriguing application is in the field of nonlinear optics. Pyrazole derivatives, including those related to 3-bromo-1-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid, have been studied for their nonlinear optical properties. This indicates potential applications in optical limiting and other photonic technologies (B. Chandrakantha et al., 2013).

properties

IUPAC Name

5-bromo-2-(4-methylphenyl)-3,4-dihydropyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O2/c1-7-2-4-8(5-3-7)14-9(11(15)16)6-10(12)13-14/h2-5,9H,6H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIYBPGOEFAXPBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(CC(=N2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-1-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-bromo-1-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid
Reactant of Route 2
3-bromo-1-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid
Reactant of Route 3
3-bromo-1-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid
Reactant of Route 4
3-bromo-1-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid
Reactant of Route 5
3-bromo-1-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid
Reactant of Route 6
Reactant of Route 6
3-bromo-1-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid

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